1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid

Physicochemical Profiling Regioisomer Differentiation PROTAC Linker Design

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid (CAS 2385828-29-3) is a Boc-protected spirocyclic amino acid derivative with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol. The compound features a 1-azaspiro[3.5]nonane core, where the nitrogen atom at the spiro junction is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid is positioned at the 7-position of the cyclohexane ring.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B8259515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
InChIKeyRBQWRFJPUVVUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid: Procurement-Ready Spirocyclic Building Block


1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid (CAS 2385828-29-3) is a Boc-protected spirocyclic amino acid derivative with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . The compound features a 1-azaspiro[3.5]nonane core, where the nitrogen atom at the spiro junction is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid is positioned at the 7-position of the cyclohexane ring . This specific regioisomer is used as a conformationally constrained intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and as a rigid linker component in PROTAC (PROteolysis TArgeting Chimera) development .

Why 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid Cannot Be Replaced by Other Azaspiro[3.5]nonane Carboxylic Acids


The 1-azaspiro[3.5]nonane scaffold exists in multiple regioisomeric forms depending on the position of the Boc protecting group and the carboxylic acid. The target compound is unique in that the Boc group resides on the azetidine nitrogen (position 1), while the carboxylic acid is at position 7 on the cyclohexane ring . This specific arrangement dictates the compound's physicochemical properties, including its predicted pKa of 4.69, density of 1.18 g/cm³, and boiling point of 406.6°C . Regioisomers such as 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0) or 7-Boc-7-azaspiro[3.5]nonane-1-carboxylic acid (CAS 1250999-64-4) possess different spatial orientations of the functional groups, which leads to altered hydrogen-bonding geometries, steric profiles, and reactivity in downstream coupling reactions . Generic substitution risks introducing unintended conformational flexibility or misalignment in the final target molecule, which can compromise binding affinity, selectivity, or PROTAC ternary complex formation.

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid


Predicted pKa Comparison: 1-Boc-7-carboxylic acid vs. 7-Boc-2-carboxylic acid Regioisomer

The predicted acid dissociation constant (pKa) of 1-(tert-butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is 4.69 ± 0.20, calculated using ACD/Labs Percepta software . For the regioisomer 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0), the predicted pKa is 4.54 ± 0.20, a difference of 0.15 log units . While modest, this difference reflects the distinct electronic environment imposed by the nitrogen position relative to the carboxylic acid, which can influence protonation state, solubility, and hydrogen-bond donor/acceptor behavior in biological media.

Physicochemical Profiling Regioisomer Differentiation PROTAC Linker Design

Conformational Rigidity: Spirocyclic Core vs. Linear Amino Acid Building Blocks

The 1-azaspiro[3.5]nonane core imposes a rigid spiro junction where the azetidine and cyclohexane rings are locked orthogonal to each other . This contrasts sharply with flexible linear amino acid linkers such as 6-aminohexanoic acid or 4-(aminomethyl)cyclohexanecarboxylic acid, which possess 5 and 4 rotatable bonds respectively. The target compound has only 3 rotatable bonds (excluding the Boc tert-butyl group), reducing the conformational entropy penalty upon target binding . Spirocyclic scaffolds have been shown to improve binding affinity by up to 10-fold compared to flexible analogs in certain protease inhibitor series, though direct data for this specific compound are limited to class-level inference [1].

Conformational Restriction Spirocyclic Scaffold Drug Design

PROTAC Rigid Linker Application: Boc Protection Enables Orthogonal Deprotection

The Boc protecting group on the azetidine nitrogen enables selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the carboxylic acid functionality . This orthogonal protection strategy is critical for sequential conjugation in PROTAC synthesis, where the carboxylic acid is first coupled to one ligand warhead, followed by Boc deprotection and coupling of the second warhead. The structurally analogous 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0) is explicitly marketed as a PROTAC linker, with the azaspiro[3.5]nonane core providing rigidity that impacts ternary complex formation and drug-like properties [1]. The 1-Boc regioisomer offers the same core rigidity but with the carboxylic acid at position 7, providing an alternative exit vector for linker geometry optimization in degrader design .

PROTAC Linker Boc Deprotection Orthogonal Chemistry

Vendor Purity and Supply Chain Reliability for Procurement

Commercially, 1-(tert-butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is supplied at 95% purity by multiple vendors, with the CAS 2385828-29-3 serving as the unique identifier for procurement . In comparison, the regioisomer 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0) is available at 98% purity, representing a 3-percentage-point purity differential [1]. For the target compound, Leyan (Shanghai) offers purity of 98% (Product No. 1550451) . Procurement teams should note that the 1-Boc regioisomer has a more limited supplier base than the 7-Boc analog, which may affect lead times and pricing. The molecular weight (269.34 g/mol) and predicted density (1.18 g/cm³) are identical to other C14H23NO4 regioisomers, requiring careful CAS number verification to avoid cross-shipment errors.

Vendor Purity Procurement Quality Specification

Optimal Application Scenarios for 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid in Drug Discovery


PROTAC Linker Optimization Requiring Alternative Exit Vector Geometry

When designing bifunctional degraders, the spatial orientation between the target-binding and E3 ligase-recruiting moieties is critical for efficient ternary complex formation. The 1-Boc-7-carboxylic acid regioisomer provides a distinct exit vector compared to the more common 7-Boc-2-carboxylic acid linker, potentially enabling improved degradation efficiency (DC50) and reduced off-target effects when the C7 carboxylic acid orientation better aligns the two warheads [1]. As demonstrated by Sigma-Aldrich's PROTAC linker series, incorporation of spirocyclic rigidity into the linker region can significantly impact degrader activity .

Protease Inhibitor Design Requiring Conformationally Constrained P2/P3 Moieties

Spirocyclic azetidines have been validated as effective P2 substituents in HCV NS3 protease inhibitors, with compound 37c achieving an EC50 of 0.8 μM in a replicon assay [1]. The 1-Boc-7-carboxylic acid scaffold offers a rigidified analog of traditional proline or pipecolic acid P2 units, potentially improving metabolic stability and target residence time. The Boc group allows for late-stage diversification after solid-phase or solution-phase peptide coupling of the carboxylic acid .

Fragment-Based Drug Discovery Requiring Spirocyclic Diversity

The spiro[3.5]nonane core is underrepresented in commercial fragment libraries, offering an opportunity to explore novel chemical space. The predicted pKa of 4.69 [1] ensures the carboxylic acid is largely ionized at physiological pH, enhancing aqueous solubility while the rigid scaffold maintains a defined 3D conformation for fragment elaboration . This compound is suitable as a starting point for fragment growing or merging strategies.

Quality-Controlled Procurement for Multi-Step Synthetic Routes

For process chemistry groups scaling up synthetic routes, the availability of the compound at 98% purity from Leyan (Product No. 1550451) [1] provides a reliable starting point. The unique CAS 2385828-29-3 ensures traceability across the supply chain, reducing the risk of regioisomer cross-contamination that could derail multi-kilogram campaigns. The predicted boiling point of 406.6°C and density of 1.18 g/cm³ inform solvent selection and purification strategies during scale-up.

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.